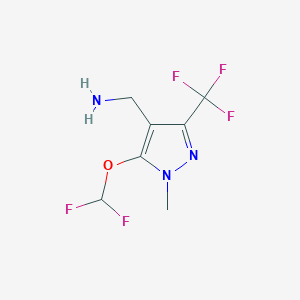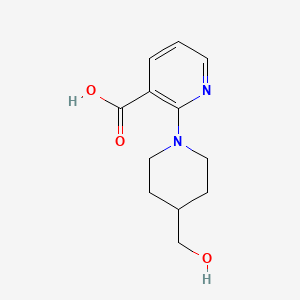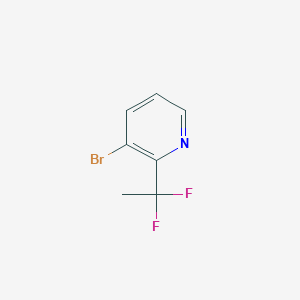![molecular formula C8H16ClNO B15296266 [1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride: is a chemical compound that features a cyclopropyl group attached to a methanol moiety, which is further connected to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride typically involves the reaction of cyclopropylmethanol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of pyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions:
Oxidation: [1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl aldehydes, while reduction could produce cyclopropylamines .
科学研究应用
Chemistry: In chemistry, [1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics .
作用机制
The mechanism of action of [1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for many bioactive compounds.
Cyclopropylmethanol: A compound with a cyclopropyl group attached to a methanol moiety, used in various chemical syntheses.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, known for its biological activity.
Uniqueness: [1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride is unique due to its combination of a cyclopropyl group, a methanol moiety, and a pyrrolidine ring.
属性
分子式 |
C8H16ClNO |
|---|---|
分子量 |
177.67 g/mol |
IUPAC 名称 |
(1-pyrrolidin-1-ylcyclopropyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-8(3-4-8)9-5-1-2-6-9;/h10H,1-7H2;1H |
InChI 键 |
CETISUUQEFUGSO-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2(CC2)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



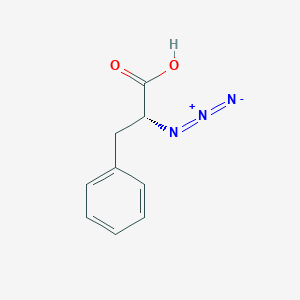
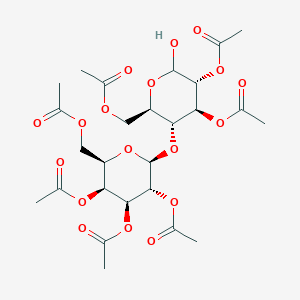
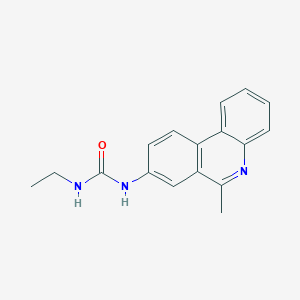

![1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B15296212.png)
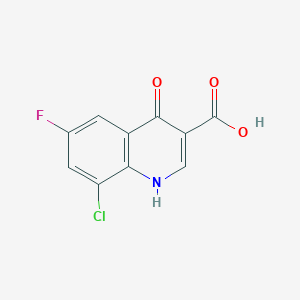
![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)
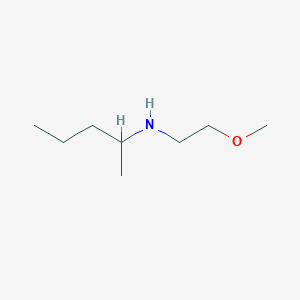
![2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B15296234.png)
